6-((6-Methylpyridin-2-yl)ethynyl)quinoxaline
Overview
Description
6-((6-Methylpyridin-2-yl)ethynyl)quinoxaline is a chemical compound with the molecular formula C16H11N3 . It has an average mass of 245.279 Da and a monoisotopic mass of 245.095291 Da . This compound is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of 6-((6-Methylpyridin-2-yl)ethynyl)quinoxaline is characterized by a quinoxaline moiety, a bicyclic heterocycle made up of a benzene ring fused to a pyrazine ring . The compound also contains a 6-methylpyridin-2-yl group and an ethynyl group .
Scientific Research Applications
Medicinal Chemistry: Potential in Addiction Treatment
This compound has shown promise in the field of addiction treatment. It acts as a negative allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5), which is a target for the development of drugs to treat addiction . Such modulators have been used to offset cravings for drugs of abuse, like cocaine, in animal models .
Material Science: Reference Standards for Testing
In material science, “6-((6-Methylpyridin-2-yl)ethynyl)quinoxaline” is utilized as a high-quality reference standard for pharmaceutical testing . This ensures the accuracy and reliability of experimental results, which is crucial for the development of new materials and compounds.
Environmental Science: Research and Development
While specific environmental applications are not directly cited, compounds like “6-((6-Methylpyridin-2-yl)ethynyl)quinoxaline” are often restricted to research and development under the supervision of qualified individuals . This indicates its potential use in environmental science research, possibly related to pollution control or chemical analysis of environmental samples.
Analytical Chemistry: Synthesis and Pharmacological Evolution
Analytical chemistry benefits from the synthesis and pharmacological evolution of quinoxaline derivatives. The compound is part of a broader class of chemicals that are synthesized and studied for their efficacy against typical drugs in the market, which can lead to the development of less toxic and more potent alternatives .
Biochemistry: Pharmaceutical Testing
“6-((6-Methylpyridin-2-yl)ethynyl)quinoxaline” is used in biochemistry for pharmaceutical testing, serving as a reference standard to ensure the accuracy of biochemical assays and research . This is essential for the discovery and validation of new drugs.
Pharmacology: Quinoxaline Derivatives
In pharmacology, quinoxaline derivatives, which include “6-((6-Methylpyridin-2-yl)ethynyl)quinoxaline”, have a versatile role. They are used in antibiotics and have shown multifunctional properties against various targets, receptors, or microorganisms . This highlights the compound’s importance in the development of new pharmacological treatments.
Organic Chemistry: Reagent for Synthesis
Organic chemists utilize “6-((6-Methylpyridin-2-yl)ethynyl)quinoxaline” as a reagent for the synthesis of biologically important condensed derivatives. It is involved in new acid-catalyzed rearrangements leading to biheterocyclic systems, which are significant in the synthesis of various organic compounds .
Industrial Processes: Synthesis Strategies
In industrial processes, the synthesis strategies involving quinoxaline derivatives are of great interest. These strategies are adopted to design novel heterocycles that are screened for their efficacy, potentially leading to the development of industrial chemicals and processes .
properties
IUPAC Name |
6-[2-(6-methylpyridin-2-yl)ethynyl]quinoxaline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3/c1-12-3-2-4-14(19-12)7-5-13-6-8-15-16(11-13)18-10-9-17-15/h2-4,6,8-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJXBNXTYPDZJFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C#CC2=CC3=NC=CN=C3C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201245762 | |
Record name | 6-[2-(6-Methyl-2-pyridinyl)ethynyl]quinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201245762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-((6-Methylpyridin-2-yl)ethynyl)quinoxaline | |
CAS RN |
442517-35-3 | |
Record name | 6-[2-(6-Methyl-2-pyridinyl)ethynyl]quinoxaline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=442517-35-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-[2-(6-Methyl-2-pyridinyl)ethynyl]quinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201245762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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